molecular formula C21H18F3N3O2 B2389655 N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-4-(trifluoromethyl)benzamide CAS No. 1021056-28-9

N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-4-(trifluoromethyl)benzamide

Cat. No. B2389655
CAS RN: 1021056-28-9
M. Wt: 401.389
InChI Key: ODLBMHPJBDOSTB-UHFFFAOYSA-N
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Description

N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-4-(trifluoromethyl)benzamide, also known as TFB-TAZ, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. TFB-TAZ is a derivative of TAZ, an anti-cancer drug that has shown promising results in preclinical studies. TFB-TAZ has been synthesized to improve the pharmacokinetic properties of TAZ and enhance its efficacy.

Scientific Research Applications

Synthesis of Condensed Triazines and Triazoles

Research by Reimlinge, Billiau, and Lingier (1976) on the synthesis of condensed triazines and triazoles via reactions involving benzamide derivatives showcases foundational chemical processes that could be relevant to the synthesis and applications of N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-4-(trifluoromethyl)benzamide. These syntheses contribute to the development of compounds with potential biological activities (Reimlinge, Billiau, & Lingier, 1976).

Benzamide-Based Antivirals

Hebishy, Salama, and Elgemeie (2020) explored benzamide-based 5-aminopyrazoles and their derivatives, demonstrating significant antiviral activities against the H5N1 influenza virus. This study suggests the potential of benzamide derivatives in developing antiviral agents, which could be a pertinent area for the application of N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-4-(trifluoromethyl)benzamide (Hebishy, Salama, & Elgemeie, 2020).

Metal-assisted Electrocyclic Reactions

The study by Pal, Chowdhury, Drew, and Datta (2000) on metal-assisted electrocyclic reactions in CN-NC-CN systems reveals the potential for creating complex cyclic structures, which may offer insight into the synthesis strategies for complex benzamide derivatives, including N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-4-(trifluoromethyl)benzamide (Pal, Chowdhury, Drew, & Datta, 2000).

Antiplasmodial Activities of Acyl Derivatives

Research on N-acylated furazan-3-amines, including their synthesis and testing for activity against Plasmodium falciparum, as conducted by Hermann et al. (2021), showcases the therapeutic potential of benzamide derivatives in treating malaria. This suggests that the exploration of N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-4-(trifluoromethyl)benzamide in similar contexts could yield valuable antimalarial agents (Hermann et al., 2021).

properties

IUPAC Name

N-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]-4-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3N3O2/c22-21(23,24)17-9-7-16(8-10-17)20(29)25-13-4-14-27-19(28)12-11-18(26-27)15-5-2-1-3-6-15/h1-3,5-12H,4,13-14H2,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODLBMHPJBDOSTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)C3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-4-(trifluoromethyl)benzamide

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